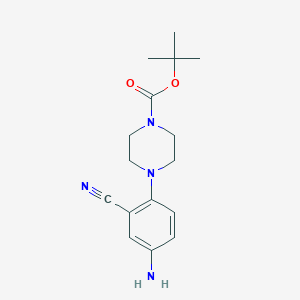

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2. It is known for its applications in various fields of scientific research, particularly in the synthesis of novel organic compounds. The compound is characterized by its piperazine ring, which is a common structural motif in medicinal chemistry due to its conformational flexibility and ability to interact with biological macromolecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-2-cyanophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an inert atmosphere, usually under cooling conditions to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography techniques to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification methods to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential in treating neurological disorders and certain types of cancer. Its ability to modulate enzyme activity and receptor function is crucial in drug development processes .

Biological Research

- Enzyme Inhibition Studies : It serves as a model compound for studying enzyme inhibitors. For instance, it has been used to explore mechanisms of action against specific receptors involved in disease pathways .

- Receptor Modulation : The compound's interactions with various receptors make it valuable for understanding receptor dynamics and pharmacology .

Organic Synthesis

- Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the production of various derivatives with enhanced biological activities.

Case Studies and Findings

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate involves its interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites on enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is unique due to the presence of the amino and cyano groups on the phenyl ring, which provide additional sites for chemical modification and interaction with biological targets. This makes it a valuable compound in the design and synthesis of new therapeutic agents.

Actividad Biológica

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS: 288251-85-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar piperazine compounds have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, compounds structurally related to this compound have shown IC50 values in the low micromolar range against several human tumor cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 2.76 |

| Human Ovarian Adenocarcinoma | 9.27 |

| Human Renal Cancer | 1.143 |

These findings suggest that modifications to the piperazine structure can enhance anticancer activity .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CA), which are crucial in cancer progression and metastasis .

- Induction of Apoptosis : The compound has been linked to apoptosis induction in cancer cells, a vital process for eliminating malignant cells .

Neuroprotective Effects

Emerging research also indicates potential neuroprotective properties. Compounds within this chemical class exhibit affinity for metabotropic glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study on Antiproliferative Activity

A significant study evaluated the antiproliferative effects of various derivatives of piperazine-based compounds, including this compound. The results indicated that modifications to the piperazine ring significantly influenced cytotoxicity against different cancer cell lines.

Neuroprotective Potential

In another study focusing on neuroprotective effects, researchers found that certain derivatives could modulate glutamate receptor activity, suggesting a mechanism by which these compounds might protect against excitotoxicity in neuronal cells .

Propiedades

IUPAC Name |

tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(18)10-12(14)11-17/h4-5,10H,6-9,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATLRBKMCBPXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623618 | |

| Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-85-4 | |

| Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.